N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains both thiazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method is the Hantzsch synthesis, which involves the cyclization of β-amino acids with thiocarbamoyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Agriculture: The compound has shown promise in promoting plant growth and increasing crop yield.
Materials Science: It is used in the synthesis of functional dyes and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Uniqueness
What sets N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide apart is its unique combination of thiazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C8H9N5O3S |
---|---|
Molecular Weight |
255.26 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C8H9N5O3S/c1-12-4-5(13(15)16)6(11-12)7(14)10-8-9-2-3-17-8/h4H,2-3H2,1H3,(H,9,10,14) |
InChI Key |
BZSPVXMYCKOCNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NCCS2)[N+](=O)[O-] |
Origin of Product |
United States |
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